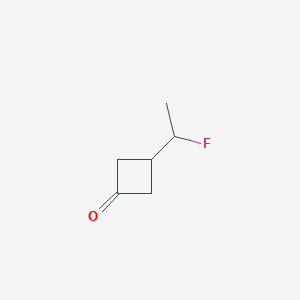

3-(1-Fluoroethyl)cyclobutan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9FO |

|---|---|

Molecular Weight |

116.13 g/mol |

IUPAC Name |

3-(1-fluoroethyl)cyclobutan-1-one |

InChI |

InChI=1S/C6H9FO/c1-4(7)5-2-6(8)3-5/h4-5H,2-3H2,1H3 |

InChI Key |

MSDFYRNKYLQNMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC(=O)C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Fluoroethyl Cyclobutan 1 One and Analogues

General Strategies for Cyclobutanone (B123998) Ring Construction

The synthesis of cyclobutanones is a significant area of research in organic chemistry, as these compounds serve as versatile intermediates for the preparation of more complex molecules such as cyclopentanones and γ-butyrolactones. nih.gov

[2+2] Cycloaddition Reactions in Cyclobutanone Synthesis

The [2+2] cycloaddition reaction is a primary and widely utilized method for constructing the cyclobutane (B1203170) ring. nih.gov This approach involves the reaction of two two-atom components to form a four-membered ring. In the context of cyclobutanone synthesis, the most common variant is the cycloaddition of a ketene (B1206846) with an alkene. nih.gov

Ketenes, characterized by the R₂C=C=O functional group, are highly electrophilic at the sp-hybridized carbon and readily react with electron-rich π systems, such as alkenes, to form cyclobutanones. wikipedia.org These reactions are often thermally initiated and can be highly stereoselective. nih.govharvard.edu The stereochemistry of the resulting cyclobutanone is influenced by the geometry of the starting alkene and the substituents on the ketene. wikipedia.org For instance, cis-alkenes tend to react more readily than trans-alkenes. wikipedia.org

A significant advancement in this area is the use of Lewis acids to promote the [2+2] cycloaddition of ketenes and alkenes. orgsyn.orgnih.gov Lewis acid catalysis has been shown to improve reaction rates, yields, and diastereoselectivity, particularly for reactions involving unactivated alkenes that are typically unreactive under thermal conditions. orgsyn.orgnih.gov For example, the use of ethylaluminum dichloride (EtAlCl₂) as a Lewis acid catalyst has enabled the efficient cycloaddition of various ketenes with alkenes, even those that yield poor results thermally. orgsyn.orgnih.gov

The intramolecular version of the ketene-alkene cycloaddition has also been extensively explored, providing a powerful tool for the synthesis of bicyclic and polycyclic systems containing a cyclobutanone ring. harvard.edugoogle.com The success of these intramolecular reactions is dependent on the length of the tether connecting the ketene and alkene moieties. nih.gov

Another important [2+2] photocycloaddition for forming four-membered rings is the Paternò-Büchi reaction. wikipedia.orgorganic-chemistry.org This reaction involves the photochemical excitation of a carbonyl compound, which then reacts with a ground-state alkene to form an oxetane (B1205548). wikipedia.orgorganic-chemistry.orgrsc.orgrsc.org While this reaction directly produces an oxetane rather than a cyclobutanone, the oxetane ring can be subsequently rearranged or transformed into a cyclobutanone derivative, making it a relevant strategy in the broader context of four-membered ring synthesis. The Paternò-Büchi reaction can proceed through either a singlet or triplet excited state of the carbonyl compound, which influences the reaction mechanism and stereochemical outcome. rsc.orgmdpi.com

| Entry | Alkene | Ketene | Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 1 | Unactivated Alkene | Aryl/Alkyl Ketene | Thermal, high temp. | Cyclobutanone 8 | 5 | 1:1 |

| 2 | Unactivated Alkene | Aryl/Alkyl Ketene | EtAlCl₂ (Lewis Acid) | Cyclobutanone 8 | 84 | 13:1 |

| 3 | Alkene | Aryl/Alkyl Ketene | Thermal | Cyclobutanone 9 | 40 | 2:1 |

| 4 | Alkene | Aryl/Alkyl Ketene | EtAlCl₂ (Lewis Acid) | Cyclobutanone 9 | Not specified | 18:1 |

| 5 | Alkene | Aryl/Alkyl Ketene | Thermal | Cyclobutanone 10a | Not specified | Not specified |

| 6 | Alkene | Aryl/Alkyl Ketene | EtAlCl₂ (Lewis Acid) | Cyclobutanone 10a | 59 | 7:1 (reversed) |

Ring Expansion and Rearrangement Pathways to Cyclobutanones

Alternative strategies to direct cycloaddition for constructing cyclobutanone rings involve the rearrangement of smaller ring systems. These methods often provide access to substituted cyclobutanones that may be difficult to obtain through other routes.

Cyclopropanol and Vinylic Cyclopropyl (B3062369) Alcohol Rearrangements

The rearrangement of cyclopropanols and their derivatives is a well-established method for the synthesis of cyclobutanones. This transformation typically proceeds through a carbocationic intermediate, which is generated by the protonation or activation of the hydroxyl group. The subsequent 1,2-alkyl shift from the cyclopropane (B1198618) ring results in the expansion to a four-membered ring.

A related and powerful strategy involves the rearrangement of vinylic cyclopropyl alcohols. These substrates can be readily prepared and undergo facile rearrangement to afford functionalized cyclobutanones. The driving force for this rearrangement is the formation of the more stable carbonyl group.

Ring Enlargement of Oxaspiropentanes

Oxaspiropentanes, which are bicyclic ethers containing a three-membered and a four-membered ring sharing a common carbon atom, can serve as precursors to cyclobutanones. The ring enlargement of oxaspiropentanes can be initiated by various reagents, including acids and transition metal catalysts. This process involves the cleavage of one of the carbon-oxygen bonds in the oxirane ring, followed by a rearrangement to form the cyclobutanone.

Tandem Cyclopropanation/Semipinacol Rearrangement Strategies

A highly efficient approach to cyclobutanone synthesis is the tandem cyclopropanation/semipinacol rearrangement. This one-pot process begins with the cyclopropanation of an allylic alcohol. The resulting cyclopropylmethanol (B32771) intermediate is then subjected to conditions that induce a semipinacol-type rearrangement, leading directly to the desired cyclobutanone. This strategy allows for the rapid construction of complex cyclobutanone structures from readily available starting materials.

Metal-Catalyzed Approaches to Cyclobutanone Synthesis

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of cyclobutanones, offering high levels of selectivity and efficiency. orgsyn.org Various transition metals, including rhodium, palladium, and iron, have been employed to catalyze the formation of the cyclobutanone ring through different mechanistic pathways.

One common approach involves the metal-catalyzed carbonylation of metallacyclobutane intermediates. These intermediates can be generated from the reaction of a metal catalyst with a suitable substrate, such as a cyclopropene (B1174273) or an alkene and a carbon monoxide source. The subsequent insertion of carbon monoxide into a metal-carbon bond followed by reductive elimination affords the cyclobutanone product.

Another strategy utilizes metal-catalyzed [2+2] cycloaddition reactions, as discussed previously, where the metal catalyst plays a crucial role in activating one of the reaction partners and controlling the stereochemical outcome. orgsyn.org For instance, Lewis acid-promoted [2+2] cycloadditions of ketenes and alkenes have demonstrated significant improvements in reactivity and selectivity compared to their thermal counterparts. orgsyn.orgnih.gov

Radical-Mediated Annulation and Ring-Forming Reactions

The construction of the cyclobutane ring can be achieved through various synthetic strategies, with radical-mediated processes offering a powerful approach for the formation of four-membered rings. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Radical cascade reactions represent a notable strategy for synthesizing highly functionalized cyclobutene (B1205218) derivatives directly from simple cyclobutanes. rsc.org For instance, a copper-catalyzed radical cascade reaction can achieve the diaminated, disulfonylated, or tribrominated cyclobutene skeleton from cyclobutane precursors. rsc.org This type of transformation involves the cleavage of multiple C-H bonds and the formation of new carbon-nitrogen, carbon-sulfur, or carbon-bromine bonds. rsc.org While this method focuses on functionalizing an existing cyclobutane, the principles of radical-mediated C-H activation and functionalization are pertinent to the synthesis of complex cyclobutane derivatives.

Another relevant approach involves the radical addition to strained σ-bonds. Electron-deficient radicals, generated from alkyl iodides under visible light irradiation, can add to the central strained bond of bicyclo[1.1.0]butane (BCB)-boronate complexes. acs.org This leads to the formation of 1,3-disubstituted cyclobutyl boronic esters with high yield and stereospecificity. acs.org This method provides a modular route to substituted cyclobutanes that could be further elaborated to introduce the keto and fluoroethyl functionalities.

Furthermore, photoredox-catalyzed reactions have been developed for the synthesis of cyclobutanes through a deboronative radical addition-polar cyclization cascade. nih.gov In this process, an easily oxidizable arylboronate complex undergoes single-electron transfer to generate a radical that adds to an electron-deficient alkene. Subsequent single-electron reduction and a polar 4-exo-tet cyclization with a pendant alkyl halide complete the formation of the cyclobutane ring. nih.gov This methodology is notable for its mild reaction conditions and excellent functional group tolerance, making it suitable for the synthesis of structurally diverse cyclobutanes. nih.gov

Radical-polar crossover cascades also enable the synthesis of various ring sizes, including cyclobutanes. nih.gov The versatility of these radical-mediated annulation and ring-forming reactions makes them a key strategic element in the synthesis of complex cyclobutane-containing molecules.

Methodologies for Introducing the Fluoroethyl Moiety

The introduction of the fluoroethyl group is a critical step in the synthesis of the target compound. Several methodologies can be employed, ranging from nucleophilic fluorination to the use of specific fluoroethylating reagents and biocatalytic approaches.

Nucleophilic Fluorination Strategies for Fluorinated Cyclobutanes

The choice of fluorinating agent is critical. Diethylaminosulfur trifluoride (DAST) is a popular deoxofluorinating agent that can be used under ambient conditions. acs.org While often used for converting carboxylic acids to acyl fluorides, its application in the fluorination of alcohols is well-established. acs.org The reaction of an alcohol with DAST proceeds via an intermediate that is then displaced by fluoride (B91410).

The inherent challenges of nucleophilic fluorination, such as competing elimination reactions, especially with secondary substrates, have led to the development of strategies to enhance the SN2 pathway. nih.gov The use of specific solvent systems or catalysts, such as 1,4-benzenedimethanol, can selectively solvate the SN2 transition state, thereby increasing the yield of the desired substitution product. nih.gov

Application of Fluoroethylating Reagents

2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FEtOTs) is a widely used ¹⁸F-fluoroalkylating agent. nih.gov Its synthesis typically involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. A common precursor is 1,2-ethylene ditosylate. nih.gov The reaction is generally carried out in the presence of a base and a phase-transfer catalyst, such as Kryptofix 2.2.2, to enhance the nucleophilicity of the fluoride ion. nih.gov

The synthesis of [¹⁸F]FEtOTs has been optimized to minimize the formation of volatile radioactive side-products like [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol. nih.govrug.nl The formation of these byproducts is influenced by reaction time, temperature, and the molar ratio of base to precursor. nih.govrug.nl

The non-radioactive synthesis of fluoroethyl tosylate can be achieved by reacting 2-fluoroethanol (B46154) with tosyl chloride in the presence of a base like pyridine. snmjournals.org The resulting 2-fluoroethyl tosylate is a versatile reagent for introducing the fluoroethyl group via nucleophilic substitution. snmjournals.org

Automated synthesis modules have been developed for the production of [¹⁸F]fluoroethyl tosylate and its analogs, such as [¹⁸F]fluoromethyl tosylate, which streamline the process of azeotropic drying, ¹⁸F-fluorination, and HPLC purification. uni-mainz.de These automated procedures can provide the desired fluoroalkylating agent in high radiochemical yield and purity within a short timeframe. uni-mainz.de

Table 1: Reaction Conditions for the Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate

| Parameter | Reported Range/Value | Reference |

|---|---|---|

| Precursor | 1,2-ethylene ditosylate | nih.govsnmjournals.org |

| Fluoride Source | [¹⁸F]Fluoride | nih.govsnmjournals.org |

| Base | K₂CO₃, Tetrabutylammonium bicarbonate | nih.govsnmjournals.org |

| Phase-Transfer Catalyst | Kryptofix 2.2.2 | nih.gov |

| Solvent | Acetonitrile (MeCN) | nih.govsnmjournals.org |

| Temperature | 70 °C to 130 °C | nih.gov |

This table presents a summary of typical reaction conditions and should be consulted in conjunction with the primary literature for specific experimental details.

Fluorinated silyl (B83357) enol ethers are versatile building blocks for the synthesis of organofluorine compounds. sioc-journal.cn Difluorinated silyl enol ethers (DFSEEs), in particular, serve as unique fluoroalkylating reagents for incorporating a gem-difluoroalkylated carbonyl moiety into molecules through various reactions, including aldol (B89426), Mannich, and cycloaddition reactions. sioc-journal.cnacs.orgresearchgate.netnih.gov

These reagents can be activated by amines for catalytic enantioselective synthesis. rsc.org The high reactivity of fluorinated silyl enol ethers compared to their non-fluorinated counterparts makes them valuable for developing new synthetic methods. rsc.org For the synthesis of 3-(1-fluoroethyl)cyclobutan-1-one, a strategy could involve the reaction of a suitable electrophile with a silyl enol ether derived from a fluoroethyl-substituted ketone, or a cycloaddition reaction employing a difluorinated silyl enol ether. acs.orgresearchgate.netnih.gov

The use of 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) in the presence of a fluoride source like cesium fluoride can generate a nucleophilic perfluoro-tert-butylating species. cas.cn While this specific reagent generates a perfluoro-tert-butyl group, the underlying principle of using a fluorinated building block that releases a nucleophilic fluoroalkyl species upon activation is a relevant strategy.

Biocatalytic Approaches to Fluoroethylation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for fluorination and fluoroalkylation. numberanalytics.comnih.gov The use of enzymes can lead to high regio- and stereoselectivity under mild reaction conditions. numberanalytics.comutdallas.edu

Enzymatic fluoroethylation has been demonstrated using analogues of S-adenosylmethionine (SAM). acs.orgconsensus.app A fluoroethyl selenium analogue of SAM, fluoroethyl Se-adenosyl-l-selenomethionine (FEt-SeAM), has been designed and synthesized. consensus.app This analogue can be used in cascade reactions with methyltransferases to fluoroethylate various nucleophiles, including oxygen, nitrogen, sulfur, and carbon atoms. consensus.app The substrate scope of the methyltransferases can be expanded through mutagenesis of the SAM binding pocket. consensus.app

While direct enzymatic synthesis of fluorinated SAM (F-SAM) has been challenging due to its instability, it can be generated in situ from S-adenosylhomocysteine and fluoromethyliodide using halide methyltransferases. nih.gov This in situ generated F-SAM can then be used by other methyltransferases for fluoromethylation. nih.gov Although this example is for fluoromethylation, the principle could be extended to fluoroethylation. This biocatalytic approach provides a powerful tool for the late-stage, selective introduction of a fluoroethyl group into complex molecules. acs.orgconsensus.app

Targeted Synthesis of this compound and Closely Related Structures

A direct, one-step synthesis of this compound is not prominently described in the current scientific literature. Therefore, a multi-step synthetic approach is proposed, commencing from a suitable cyclobutane precursor. The key steps in this proposed pathway involve the formation of a 3-substituted cyclobutanone, followed by the introduction of the fluoroethyl moiety.

Proposed Synthetic Route:

A plausible synthetic strategy for this compound involves three main stages:

Synthesis of a 3-acetylcyclobutan-1-one precursor.

Stereoselective reduction of the side-chain ketone to a secondary alcohol.

Deoxyfluorination of the secondary alcohol to yield the target compound.

Step 1: Synthesis of 3-Acetylcyclobutan-1-one

The initial step requires the synthesis of a 3-acetylcyclobutan-1-one or a protected analogue. While specific literature for this exact molecule is scarce, its synthesis can be envisioned through established methods for creating 1,3-disubstituted cyclobutanes. One such method is the [2+2] cycloaddition of terminal alkenes with allenoates, which provides a versatile route to 1,3-substituted cyclobutanes that can be further functionalized. organic-chemistry.org For instance, a suitably protected 3-vinylcyclobutan-1-one could undergo oxidation (e.g., Wacker oxidation) to yield the desired 3-acetylcyclobutan-1-one.

Step 2: Reduction of 3-Acetylcyclobutan-1-one

The subsequent step involves the reduction of the acetyl group in 3-acetylcyclobutan-1-one to form 3-(1-hydroxyethyl)cyclobutan-1-one (B1492625). To control the stereochemistry of the newly formed hydroxyl group, a stereoselective reduction is preferable. Various methods are available for the stereoselective reduction of ketones to their corresponding thermodynamically stable alcohols. For example, treatment with lithium dispersion in the presence of hydrated transition metal salts like FeCl₂·4H₂O or CuCl₂·2H₂O in THF at room temperature has been shown to be highly effective for the reduction of cyclic ketones. organic-chemistry.org This method is advantageous as it avoids the need for aromatic electron transfer agents. organic-chemistry.org

Step 3: Fluorination of 3-(1-Hydroxyethyl)cyclobutan-1-one

The final and crucial step is the conversion of the secondary alcohol in 3-(1-hydroxyethyl)cyclobutan-1-one to the corresponding fluoride. This deoxofluorination reaction can be achieved using various modern fluorinating agents. The choice of reagent is critical to ensure selectivity for the side-chain alcohol over the cyclobutanone carbonyl group and to minimize side reactions like elimination.

Commonly used reagents for the deoxyfluorination of secondary alcohols include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). commonorganicchemistry.comsigmaaldrich.comorganic-chemistry.orgsigmaaldrich.com These reagents convert alcohols to alkyl fluorides under mild conditions. commonorganicchemistry.com The reaction with DAST is typically carried out at temperatures ranging from 0 °C to room temperature in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com

The general mechanism for fluorination with DAST involves the activation of the alcohol followed by a nucleophilic attack of the fluoride ion, which can proceed via an Sₙ1 or Sₙ2 pathway. acsgcipr.org For secondary alcohols, this can sometimes lead to a mixture of stereoisomers if a carbocationic intermediate is formed.

More recent developments have introduced aminodifluorosulfinium salts, such as XtalFluor-E and XtalFluor-M, which are crystalline, easier to handle, and often provide higher selectivity with fewer elimination byproducts compared to DAST and Deoxo-Fluor. nih.gov These reagents are typically used with a promoter like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nih.gov Another class of reagents for this transformation is based on perfluorobutanesulfonyl fluoride (PBSF) in combination with a base or a fluoride source. google.comresearchgate.net

The table below summarizes some of the common deoxyfluorination reagents applicable to the conversion of secondary alcohols to alkyl fluorides.

| Reagent | Typical Conditions | Comments |

| DAST (Diethylaminosulfur Trifluoride) | DCM, 0 °C to RT | Widely used, but can be thermally unstable. commonorganicchemistry.comsigmaaldrich.com |

| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) | THF or DCM, RT | More thermally stable than DAST, often with better yields. organic-chemistry.orgsigmaaldrich.com |

| XtalFluor-E / XtalFluor-M | DCM, with Et₃N·3HF | Crystalline, stable, and often more selective. nih.gov |

| PyFluor | DBU, solvent | Effective for a range of alcohols. thieme-connect.com |

| n-C₄F₉SO₂F (PBSF) | with DBU or TBAT | Cost-effective with good yields under various conditions. google.comresearchgate.net |

Stereochemical Aspects in the Synthesis and Reactions of 3 1 Fluoroethyl Cyclobutan 1 One

Chiroptical Considerations within the 3-(1-Fluoroethyl)cyclobutan-1-one Scaffold

Chiroptical properties refer to the differential interaction of a chiral substance with left- and right-circularly polarized light. ens-lyon.fr These properties, primarily measured using electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), provide a direct probe into the three-dimensional structure of a molecule. For this compound, the presence of two stereogenic centers is the source of its optical activity.

Each of the four stereoisomers of this compound would be expected to have a unique chiroptical signature. Enantiomeric pairs, such as the (3R, 1'R) and (3S, 1'S) isomers, will exhibit mirror-image ECD and VCD spectra, characterized by Cotton effects of equal magnitude but opposite signs. nih.gov Diastereomers, such as the (3R, 1'R) and (3R, 1'S) isomers, are distinct chemical entities and will display completely different chiroptical spectra. nih.gov

Asymmetric Synthesis of Cyclobutanones with Defined Stereocenters

The construction of optically active cyclobutanones is a significant challenge in organic synthesis, largely due to the inherent ring strain of the four-membered ring (estimated at 26–28.6 kcal/mol). nih.govcaltech.edu This strain can lead to undesired side reactions, such as ring-opening. nih.gov Nevertheless, several powerful strategies have been developed to access these valuable building blocks with high levels of stereocontrol.

Chiral Lewis acids have emerged as powerful tools for catalyzing enantioselective reactions. One notable method for synthesizing chiral cyclobutanones involves a tandem cyclopropanation/semipinacol rearrangement. acs.orgacs.orgnih.gov In this approach, a reaction between an α-silyloxyacrolein and a diazoester is catalyzed by a chiral oxazaborolidinium ion. acs.orgnih.gov This catalyst activates the reactants and controls the facial selectivity of the initial cyclopropanation. The resulting donor-acceptor cyclopropane (B1198618) then undergoes a Lewis acid-facilitated, stereoselective semipinacol rearrangement to yield highly functionalized α-silyloxycyclobutanones. acs.org This method is effective for creating β-quaternary centers with excellent enantioselectivity (up to 98% ee) and diastereoselectivity (up to >20:1 dr). acs.orgnih.gov

| Entry | Diazoester (R) | Yield (%) acs.orgacs.org | dr acs.orgacs.org | ee (%) acs.orgacs.org |

| 1 | Phenyl | 91 | >20:1 | 98 |

| 2 | 4-Bromophenyl | 88 | >20:1 | 98 |

| 3 | 2-Naphthyl | 87 | >20:1 | 98 |

| 4 | Methyl | 80 | 10:1 | 96 |

Reaction conditions: α-silyloxyacrolein and diazoester in the presence of a chiral oxazaborolidinium ion catalyst.

The direct asymmetric α-alkylation of cyclobutanone (B123998) enolates is challenging due to the increased ring strain in the enolate intermediate. caltech.edu A landmark achievement in this area is the palladium-catalyzed enantioselective allylic alkylation of cyclobutanone-derived enolates. nih.govcaltech.eduthieme-connect.com This method allows for the construction of all-carbon α-quaternary stereocenters, which are common motifs in bioactive molecules. nih.gov The reaction utilizes an electron-deficient phosphinooxazoline (PHOX) ligand in conjunction with a palladium catalyst. nih.govcaltech.edu This catalytic system effectively promotes the decarboxylative alkylation of allyl 1-alkyl-2-oxocyclobutanecarboxylate substrates, affording the desired α-quaternary cyclobutanones in high yields and with excellent enantioselectivity. nih.govcaltech.edu

| Entry | α-Substituent (R¹) | Allyl Substituent (R²) | Yield (%) nih.govcaltech.edu | ee (%) nih.govcaltech.edu |

| 1 | Benzyl | Phenyl | 92 | 91 |

| 2 | Ethyl | Phenyl | 82 | 90 |

| 3 | Allyl | Phenyl | 67 | 93 |

| 4 | Benzyl | 2-Naphthyl | 89 | 95 |

| 5 | Benzyl | 2-Furyl | 91 | 92 |

Reaction conditions: Allyl β-ketoester substrate, [Pd₂(pmdba)₃], and (S)-L2 (PHOX-type ligand) in toluene.

[2+2] cycloaddition reactions are the most direct and widely used methods for constructing four-membered rings. nih.govresearchgate.net The reaction between a ketene (B1206846) and an alkene is a classic example, but achieving high enantioselectivity often requires the use of chiral auxiliaries or catalysts. Modern advancements have led to highly effective catalytic asymmetric variants.

For instance, chiral Lewis acids can catalyze the [2+2] cycloaddition of unactivated alkenes with α-acyloxyacroleins. dntb.gov.ua Another powerful strategy is the cobalt-catalyzed enantioselective [2+2] cycloaddition between readily available alkynes and alkenyl derivatives. nih.gov This reaction provides access to a diverse range of chiral cyclobutenes with high enantioselectivity (typically 86–97% ee), which can then be readily converted to the corresponding cyclobutanones through oxidation. nih.gov These methods offer versatile entry points to cyclobutane (B1203170) scaffolds with defined stereochemistry at multiple positions.

Stereoselective Introduction of the Fluoroethyl Group

Introducing the 1-fluoroethyl moiety with stereocontrol at the fluorine-bearing carbon is a distinct synthetic challenge. There is no standard, direct method for the asymmetric "fluoroethylation" of a cyclobutanone enolate. Therefore, a multi-step approach is typically required.

One plausible strategy involves an initial asymmetric aldol (B89426) reaction between a chiral cyclobutanone enolate and acetaldehyde. This would establish the stereocenter at the C3 position of the ring and the adjacent carbon of the side chain. The resulting β-hydroxyketone could then undergo fluorination. The stereoselective conversion of the secondary alcohol to a fluoride (B91410) can be achieved using deoxofluorinating reagents. The stereochemical outcome of this step (retention or inversion of configuration) is highly dependent on the specific reagent and reaction conditions, which dictate whether the reaction proceeds through an SN1 or SN2 mechanism.

An alternative strategy draws inspiration from methods used for asymmetric electrophilic fluorination. nih.gov For example, the enantioselective synthesis of 3'-fluorothalidomide was achieved using a cinchona alkaloid-derived catalyst in combination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov A similar principle could be applied to a precursor molecule, such as 3-ethylcyclobutanone. Enolization followed by reaction with a chiral catalyst and an electrophilic fluorine source could potentially install the fluorine atom stereoselectively at the C1 position of the ethyl group, thereby creating the desired chiral fluoroethyl side chain.

Control of Diastereoselectivity in Cyclobutanone Transformations

Once the chiral this compound scaffold is synthesized, its existing stereocenters will govern the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselectivity. This is particularly relevant for nucleophilic additions to the carbonyl group.

The stereochemical course of such additions can often be predicted using the Felkin-Ahn model. youtube.com This model analyzes the steric environment around the carbonyl group by considering the three substituents on the adjacent α-carbon (in this case, the C3 of the ring). To minimize steric hindrance, the largest group is oriented perpendicular to the trajectory of the incoming nucleophile. The nucleophile then attacks from the face occupied by the smallest substituent (typically hydrogen). youtube.com

However, this model can be overridden by chelation control, especially when using organometallic reagents (e.g., Grignard or organozinc reagents) and when an α- or β-substituent can act as a Lewis base. youtube.com If a substituent on the cyclobutane ring can chelate to the metal ion of the reagent, it can lock the molecule into a rigid conformation. This new conformation may force the nucleophile to attack from a different face, leading to the opposite diastereomer than that predicted by the Felkin-Ahn model. youtube.com For example, reduction of a ketone with a chelating agent like zinc borohydride (B1222165) can give the opposite diastereoselectivity compared to a non-chelating agent like sodium borohydride. youtube.com This interplay between steric and electronic effects provides a powerful means to control the formation of new stereocenters in transformations of the cyclobutanone.

Advanced Spectroscopic Characterization Techniques for Fluorinated Cyclobutanones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for structural assignments and conformational analysis)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(1-Fluoroethyl)cyclobutan-1-one. The presence of ¹H, ¹³C, and ¹⁹F active nuclei allows for a multi-faceted analysis of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule. The protons on the cyclobutane (B1203170) ring adjacent to the carbonyl group (C2 and C4) would likely appear as complex multiplets due to coupling with each other and with the proton at C3. The methine proton of the fluoroethyl group (CH-F) is expected to be a doublet of quartets, split by the adjacent fluorine and the methyl protons. The methyl protons (CH₃) would appear as a doublet of doublets, coupled to both the methine proton and the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum offers a clear count of the unique carbon atoms in the molecule. libretexts.org The carbonyl carbon (C=O) is expected to resonate at a characteristic downfield chemical shift, typically in the range of 200-220 ppm for cyclobutanones. libretexts.org The carbon bearing the fluorine atom (C-F) would exhibit a large one-bond C-F coupling constant. The other carbons of the cyclobutane ring and the ethyl group would appear at distinct chemical shifts, providing a complete carbon skeleton map. researchgate.net

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. This compound would show a single resonance for the fluorine atom. The multiplicity of this signal, likely a doublet of multiplets, would arise from coupling to the vicinal protons on the ethyl group and potentially long-range couplings with protons on the cyclobutane ring.

Conformational Analysis: The cyclobutane ring is not planar and exists in a puckered conformation. acs.org The position and orientation (axial vs. equatorial) of the fluoroethyl substituent will significantly influence the ring's conformation and can be studied using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. The magnitude of vicinal proton-proton coupling constants can also provide insights into the dihedral angles and the preferred conformation of the ring. For 3-substituted cyclobutanones, the reduction of the carbonyl group often proceeds with high stereoselectivity, favoring the formation of the cis-alcohol, which is influenced by the conformational preference of the substituent. vub.ac.be

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

| ¹H | 4.8 - 5.2 | dq | J(H,F) ≈ 48, J(H,H) ≈ 7 | CH-F |

| ¹H | 2.8 - 3.2 | m | - | C2-H₂, C4-H₂ |

| ¹H | 2.3 - 2.7 | m | - | C3-H |

| ¹H | 1.3 - 1.5 | dd | J(H,H) ≈ 7, J(H,F) ≈ 25 | CH₃ |

| ¹³C | 205 - 215 | s | - | C=O |

| ¹³C | 88 - 95 | d | ¹J(C,F) ≈ 170-190 | CH-F |

| ¹³C | 40 - 50 | t | - | C2, C4 |

| ¹³C | 30 - 40 | d | - | C3 |

| ¹³C | 15 - 25 | q | ²J(C,F) ≈ 20-25 | CH₃ |

| ¹⁹F | -180 to -200 | dm | J(F,H) ≈ 48, J(F,H) ≈ 25 | C-F |

Chiroptical Spectroscopy (e.g., Raman Optical Activity for Absolute Configuration Determination)

The presence of two chiral centers in this compound (at C3 of the ring and C1 of the ethyl group) means that four stereoisomers are possible. Determining the absolute configuration of these stereoisomers is a significant challenge that can be addressed by chiroptical techniques like Raman Optical Activity (ROA).

ROA measures the small difference in the intensity of Raman scattering of right- and left-circularly polarized light. wikipedia.org This technique is highly sensitive to the chiral arrangement of atoms in a molecule and provides a detailed vibrational optical activity spectrum. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structural Elucidation

While NMR and ROA provide detailed structural information in solution, X-ray crystallography offers the definitive solid-state structure of a crystalline compound. If a single crystal of one of the stereoisomers of this compound can be grown, X-ray diffraction analysis can provide precise atomic coordinates.

This data would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule. For instance, the C-C bond lengths within the cyclobutane ring are expected to be around 1.55-1.57 Å. researchgate.net

Ring Conformation: The exact puckering of the cyclobutane ring in the solid state. For other substituted cyclobutanes, puckering angles around 20-30 degrees have been observed to minimize eclipsing interactions. acs.org

Absolute Configuration: For a non-centrosymmetric crystal, anomalous dispersion effects can be used to determine the absolute configuration of the chiral centers, confirming the results from chiroptical spectroscopy.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or dipole-dipole interactions involving the carbonyl group and the fluorine atom.

The structural parameters obtained from X-ray crystallography serve as a benchmark for computational models and for understanding the relationship between structure and properties in the solid state. researchgate.net

Computational Chemistry in the Study of 3 1 Fluoroethyl Cyclobutan 1 One

Quantum Chemical Calculations for Molecular Structure and Conformation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable molecular structures and conformational preferences of 3-(1-fluoroethyl)cyclobutan-1-one. The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. youtube.comlibretexts.org For a 3-substituted cyclobutanone (B123998), the substituent can occupy either an axial or equatorial position on the puckered ring.

The conformation of the cyclobutane ring itself is a dynamic equilibrium. Cyclobutane reduces some bond-eclipsing strain by adopting a folded or "puckered" shape. libretexts.org The introduction of a substituent at the 3-position influences the preferred puckering mode and the orientation of the substituent. nih.gov In the case of this compound, the fluoroethyl group will have preferred orientations to minimize steric interactions with the cyclobutane ring.

Computational studies on related 3-substituted cyclobutanones have shown that the stereoselectivity of reactions is highly dependent on the ground-state conformation. acs.org DFT calculations can predict the relative energies of the different conformers (e.g., cis and trans isomers with respect to the carbonyl group and the fluoroethyl substituent) and provide detailed geometric parameters such as bond lengths and angles. For instance, studies on 2-substituted cyclobutane-α-amino acid derivatives have demonstrated the power of combining experimental techniques with computational methods to perform an extensive conformational analysis. nih.gov

Table 1: Predicted Conformational Data for this compound (Illustrative) This table is illustrative and based on general principles of conformational analysis of substituted cyclobutanes. Actual values would require specific DFT calculations.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) | Substituent Orientation |

|---|---|---|---|

| Equatorial-Gauche | 0.00 | ~25° | Equatorial |

| Axial-Gauche | >1.00 | ~25° | Axial |

| Equatorial-Anti | ~0.50 | ~25° | Equatorial |

| Axial-Anti | >1.50 | ~25° | Axial |

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical investigations are crucial for understanding the mechanisms of reactions involving this compound. Computational studies can map out the potential energy surface of a reaction, identifying the transition states and intermediates, which helps in rationalizing and predicting reaction outcomes.

For example, in rhodium-catalyzed annulations of cyclobutanones, computational studies have elucidated the reaction pathway, which can involve C-C bond activation, migratory insertion, and reductive elimination. nih.govacs.org The nature of the substituent on the cyclobutanone ring can significantly influence the energy barriers of these steps. The electron-withdrawing nature of the fluoroethyl group in this compound would likely affect the energetics of the C-C bond cleavage and subsequent steps.

Similarly, palladium-catalyzed reactions of cyclobutanone derivatives, such as the coupling of N-sulfonylhydrazones, have been studied computationally to understand the formation of metal carbenes and the subsequent reaction pathways. organic-chemistry.orgnih.gov Theoretical calculations can help predict whether a reaction will proceed via a desired pathway or be hindered by high-energy transition states.

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Rh-Catalyzed Reaction of this compound This table is for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations for the defined reaction.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Key Transition State Feature |

|---|---|---|

| Oxidative Addition (C-C activation) | 15-20 | Elongated C-C bond interacting with Rh center |

| Migratory Insertion | 10-15 | Formation of a new C-C bond |

| Reductive Elimination | 5-10 | Release of the final product from the metal center |

Prediction of Photodynamics and Excited State Behavior

Computational methods are also employed to predict the photodynamic and excited-state behavior of molecules. For this compound, this involves studying how the molecule behaves upon absorption of light. The presence of the carbonyl group and the fluoroethyl substituent will influence its photochemical properties.

Studies on related ketone systems have shown that upon excitation, molecules can undergo various photophysical and photochemical processes, including fluorescence, phosphorescence, and photochemical reactions. rsc.orgnih.gov Time-resolved spectroscopic measurements combined with quantum chemical calculations can elucidate the excited-state dynamics. For instance, the excited state potential energy surface can reveal pathways for non-radiative decay or photochemical reactions. The introduction of fluorine atoms can alter the excited-state lifetimes and reaction pathways due to their influence on the electronic structure. nih.gov

Analysis of Electronic and Steric Effects of Substituents, including the Fluoroethyl Group

The fluoroethyl group at the 3-position of the cyclobutanone ring exerts both electronic and steric effects that are critical to its reactivity. The high electronegativity of the fluorine atom makes the fluoroethyl group electron-withdrawing. This electronic effect can influence the reactivity of the carbonyl group and the acidity of the adjacent protons.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the electronic effects by calculating partial charges on atoms and analyzing orbital interactions. The steric bulk of the fluoroethyl group will also play a significant role in dictating the approach of reagents, thereby influencing the stereochemical outcome of reactions. acs.org Computational studies have been used to explore substituent effects in ring-opening reactions of cyclobutenes, providing insights into how substituents can alter reaction pathways. nih.gov

Table 3: Illustrative Calculated Electronic and Steric Parameters for the Fluoroethyl Group on a Cyclobutanone Ring This table is illustrative. Specific values would be derived from computational analysis of this compound.

| Parameter | Calculated Value | Implication |

|---|---|---|

| Hammett Parameter (σ) of -CH(F)CH₃ | Positive (Electron-withdrawing) | Increases electrophilicity of the carbonyl carbon |

| Calculated Partial Charge on Carbonyl Carbon | More positive compared to unsubstituted cyclobutanone | Enhanced susceptibility to nucleophilic attack |

| Steric Hindrance (e.g., Tolman's cone angle analogy) | Moderate | Influences facial selectivity of reagent attack |

Ligand Effects in Metal-Catalyzed Cyclobutanone Transformations

In metal-catalyzed transformations of this compound, the ligands coordinated to the metal center play a crucial role in determining the reactivity and selectivity of the reaction. Computational studies can provide a deep understanding of these ligand effects.

For instance, in rhodium-catalyzed reactions, the choice of phosphine (B1218219) ligand can dictate whether the reaction proceeds via a certain pathway, and can influence the enantioselectivity of the reaction. nih.govrsc.org Computational modeling can be used to study the interaction of different ligands with the metal center and the substrate, helping to rationalize experimentally observed trends and to design new, more effective catalysts. researchgate.net Similarly, in palladium-catalyzed reactions, the steric and electronic properties of the ligands can affect the efficiency of cross-coupling reactions involving cyclobutanone derivatives. organic-chemistry.orgbris.ac.uk

Synthetic Utility of 3 1 Fluoroethyl Cyclobutan 1 One As a Building Block

Precursor for the Construction of Complex Organic Architectures

The 3-(1-fluoroethyl)cyclobutan-1-one scaffold serves as a versatile starting point for the synthesis of more intricate molecular frameworks. The inherent functionalities—a ketone and a fluorinated alkyl chain—provide two distinct handles for chemical manipulation.

General strategies for the synthesis of substituted cyclobutanones often involve [2+2] cycloadditions between ketenes and alkenes, or the ring expansion of cyclopropanone (B1606653) derivatives. acs.orgorganic-chemistry.org Specifically, for a 3-substituted cyclobutanone (B123998) like the title compound, a plausible synthetic route could involve the conjugate addition of an ethyl group to a cyclobutenone, followed by stereoselective fluorination. Alternatively, a pre-functionalized fluoroethyl unit could be incorporated during the cyclobutane (B1203170) ring formation.

Once obtained, the ketone moiety can undergo a plethora of transformations. For instance, nucleophilic addition to the carbonyl group can introduce a wide range of substituents at the 1-position. Subsequent reactions can then be employed to build upon this newly introduced functionality, leading to highly substituted and stereochemically rich cyclobutane cores. The presence of the 3-(1-fluoroethyl) group can influence the stereochemical outcome of these additions. For example, the hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, a selectivity that can be modulated by the nature of the substituent and the reaction conditions. acs.org

Furthermore, the ketone can be transformed into an enolate, enabling alpha-functionalization and providing another avenue for constructing complex architectures. The combination of these transformations allows for a stepwise and controlled elaboration of the cyclobutane scaffold, making this compound a valuable precursor for creating diverse and complex organic molecules with potential applications in drug discovery. nih.gov

Role in Strain-Release Driven Chemical Transformations

The cyclobutane ring is characterized by significant ring strain, estimated to be around 26 kcal/mol. This inherent strain can be harnessed as a driving force for a variety of chemical transformations, allowing for the construction of new ring systems and functional group arrangements that would be otherwise difficult to access.

While direct studies on this compound in strain-release reactions are not extensively documented, the reactivity of the parent cyclobutanone ring is well-established. For instance, Baeyer-Villiger oxidation of cyclobutanones proceeds readily due to the release of ring strain upon formation of the corresponding lactone. nih.gov This transformation in this compound would lead to a fluorinated butyrolactone, a valuable motif in its own right.

Another important class of strain-release reactions involves the ring expansion of cyclobutanones. For example, reaction with diazomethane (B1218177) or other diazo compounds can lead to the formation of cyclopentanones. The regioselectivity of this expansion would be influenced by the electronic nature of the 3-(1-fluoroethyl) substituent.

More contemporary approaches utilize highly strained bicyclo[1.1.0]butanes (BCBs) as precursors to functionalized cyclobutanes through strain-release-driven additions. nih.govchemrxiv.orgrsc.orgrsc.org These reactions often proceed under mild photoredox conditions and allow for the introduction of a wide variety of functional groups. While not a direct reaction of this compound itself, these methods highlight the synthetic potential that arises from the inherent strain of the cyclobutane core, a feature that is central to the chemical reactivity of the title compound. The presence of the fluoroethyl group could potentially modulate the reactivity of such strained intermediates derived from the ketone.

Strategic Incorporation of Fluorine into Advanced Synthetic Targets

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. acs.orgnih.gov The this compound building block provides a direct and efficient means to incorporate a fluorinated motif within a desirable three-dimensional scaffold.

The fluoroethyl group itself can have a profound impact on the properties of a target molecule. The high electronegativity of the fluorine atom can alter the local electronic environment, influencing pKa values and hydrogen bonding capabilities. acs.org Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

The synthetic utility of this building block lies in its ability to carry the fluoroethyl group into more complex molecules through the various transformations of the cyclobutanone core. For example, the synthesis of peptidyl fluoromethyl ketones has been shown to be a valuable strategy for developing protease inhibitors. mdpi.comnih.gov By analogy, peptides incorporating a 3-(1-fluoroethyl)cyclobutane moiety could exhibit interesting biological activities.

The development of methods for the synthesis of fluorinated cyclobutanes is an active area of research. acs.org For instance, the reaction of sulfur tetrafluoride with cyclobutylcarboxylic acids has been used to prepare trifluoromethyl-cyclobutanes. acs.orgresearchgate.net While a different fluoroalkyl group, this highlights the interest in and feasibility of creating fluorinated cyclobutane building blocks. The availability of this compound would provide medicinal chemists with a valuable tool for the strategic incorporation of fluorine in their drug discovery programs.

Development of Cyclobutane-Containing Scaffolds through Functionalization

The functionalization of the this compound core allows for the development of a diverse array of cyclobutane-containing scaffolds. The ketone and the fluoroethyl group can be modified independently or in concert to generate a wide range of derivatives.

As previously mentioned, the ketone can be a site for nucleophilic additions, reductions, and enolate chemistry. For example, a Grignard reaction at the carbonyl would introduce a new carbon-based substituent, and subsequent dehydration could lead to a cyclobutene (B1205218) derivative. The resulting alcohol from a reduction can be used as a handle for further functionalization, such as etherification or esterification. nih.gov

The C-F bond in the fluoroethyl group is generally stable, but the presence of the fluorine atom can influence the reactivity of the adjacent methylene (B1212753) group. While direct functionalization of the fluoroethyl side chain might be challenging, its stereochemistry can direct transformations on the cyclobutane ring.

The development of synthetic routes to 3-substituted cyclobutanones is crucial for accessing a variety of scaffolds. nih.gov For instance, methods for the synthesis of 3-(chloromethyl)cyclobutan-1-one (B2990005) are known, and this compound can serve as a precursor to other 3-substituted derivatives through nucleophilic substitution. nih.govsigmaaldrich.com A similar strategy could potentially be employed to access this compound or its precursors.

The table below illustrates potential functionalizations of the this compound scaffold and the resulting compound classes.

| Starting Material | Reagent/Reaction | Product Class |

| This compound | NaBH4 | cis-3-(1-Fluoroethyl)cyclobutanol |

| This compound | m-CPBA (Baeyer-Villiger) | 4-(1-Fluoroethyl)dihydrofuran-2(3H)-one |

| This compound | CH2N2 (Ring Expansion) | 4-(1-Fluoroethyl)cyclopentan-1-one |

| This compound | LDA, then R-X (Enolate Alkylation) | 2-Alkyl-3-(1-fluoroethyl)cyclobutan-1-one |

| This compound | R-MgBr (Grignard Reaction) | 1-Alkyl-3-(1-fluoroethyl)cyclobutanol |

This versatility in functionalization underscores the value of this compound as a building block for creating novel and diverse cyclobutane-containing scaffolds for various applications in chemistry and biology.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Asymmetric Synthetic Routes to Fluorinated Cyclobutanones

The synthesis of enantiomerically pure cyclobutanes remains a significant challenge in organic chemistry. researchgate.net For fluorinated derivatives such as 3-(1-Fluoroethyl)cyclobutan-1-one, achieving high levels of stereocontrol is crucial, as the biological activity of stereoisomers can vary dramatically. Future research will focus on developing more efficient and highly selective asymmetric methods.

Current approaches often rely on [2+2] cycloadditions or the functionalization of pre-existing cyclobutane (B1203170) rings. nih.govbaranlab.org Advances in organocatalysis, for example, have enabled the enantioselective α-functionalization of cyclobutanones. nih.govresearchgate.net One promising area is the expansion of Singly Occupied Molecular Orbital (SOMO) catalysis, which has been successfully used for the α-allylation of cyclic ketones, to include fluorinated alkyl groups. nih.gov

Furthermore, the development of catalytic asymmetric [2+2] cycloadditions involving fluorinated ketenes or alkenes is a key target. While methods for synthesizing trifluoromethyl cyclobutanes from carboxylic acids using sulfur tetrafluoride are established nih.gov, direct, catalytic, and asymmetric routes to mono-fluorinated chiral centers are less developed. Future strategies may involve novel chiral catalysts, including transition metals and organocatalysts, capable of controlling the stereochemistry during the ring-forming step. organic-chemistry.org A key challenge will be to adapt existing enantioselective methods, such as those using chiral N-triflyl phosphoramides or rhodium catalysts, to fluorinated substrates. organic-chemistry.org

Table 1: Selected Asymmetric Approaches to Cyclobutane Synthesis

| Catalytic Strategy | Description | Potential Application for Fluorinated Systems | Key References |

|---|---|---|---|

| SOMO Catalysis | Enantioselective α-functionalization of cyclic ketones via one-electron oxidation of transient enamines. | Asymmetric introduction of a fluoroethyl group at the α-position of a cyclobutanone (B123998) precursor. | nih.govresearchgate.net |

| Rh-Catalyzed Kinetic Resolution | Kinetic resolution of cyclobutanones with existing stereocenters via C–C bond cleavage and functionalization. | Resolution of a racemic mixture of this compound or its precursors. | nih.gov |

| Sequential Reduction/C–H Functionalization | Enantioselective reduction of a cyclobutanone followed by diastereospecific C–H functionalization. | Creation of multiple stereocenters on the cyclobutane ring after initial fluorination. | nih.gov |

| [2+2] Cycloaddition | Catalytic enantioselective cycloaddition of olefins or ketenes to form the cyclobutane ring. | Direct asymmetric synthesis of the fluorinated cyclobutanone core from achiral starting materials. | researchgate.netbaranlab.orgorganic-chemistry.org |

Exploration of New Catalytic Transformations for Cyclobutanone Ring Systems

The inherent ring strain of cyclobutanones (approximately 26 kcal/mol) makes them versatile intermediates for synthetic transformations. baranlab.orgnih.gov Catalytic C–C bond activation, in particular, has emerged as a powerful strategy for converting cyclobutanones into more complex scaffolds. rsc.org Transition-metal catalysts, including those based on rhodium, palladium, and nickel, can selectively cleave the C1-C2 bond, leading to ring-opening or ring-expansion reactions. nih.govrsc.orgbohrium.com

Future research will explore the application of these catalytic transformations to fluorinated cyclobutanones. For instance, a nickel-catalyzed C–C bond activation coupled with CO2 fixation has been used to convert cyclobutanones into 3-indanone-1-acetic acids. rsc.org Applying such a strategy to this compound could provide access to novel fluorinated indanone derivatives with potential pharmaceutical applications. Similarly, rhodium-catalyzed ring-expansion reactions, which convert cyclobutenones into cyclopentenones and 1-indanones, could be adapted for fluorinated substrates, offering a pathway to five-membered rings with preserved fluorine content. rsc.org The iminyl-radical-triggered C-C bond cleavage of cyclobutanone oximes is another promising strategy that could be applied to fluorinated systems to generate functionalized alkyl radicals for further reactions. rsc.org

Table 2: Catalytic Transformations of Cyclobutanone Rings

| Transformation Type | Catalyst System | Resulting Structure | Potential for Fluorinated Analogues | Key References |

|---|---|---|---|---|

| Carboxylative C–C Activation | Nickel / AlCl₃ | 3-Indanone-1-acetic acids | Synthesis of fluorinated indanones from fluorinated cyclobutanones. | rsc.org |

| "Cut-and-Sew" Reaction | Rhodium / DTBM-segphos | Fused bicyclic systems | Asymmetric synthesis of complex fluorinated polycyclic structures. | nih.gov |

| Ring Expansion | Rhodium(I) | Cyclopentenones, 1-Indanones | Access to fluorinated five-membered rings from four-membered precursors. | rsc.org |

| Ring-Opening Radical Capture | Iminyl radical generation | Cyano-substituted alkyl radicals | Generation of fluorinated cyanoalkyl radicals for further functionalization. | rsc.org |

Integration of Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including safety, scalability, and reproducibility. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers solutions to many of these issues. nih.gov It provides superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic or fast reactions. cam.ac.ukresearchgate.net

The synthesis of cyclobutanones via [2+2] cycloadditions of keteneiminium salts and ethylene (B1197577) gas has been successfully demonstrated in a flow process, enabling safe handling of gaseous reagents and rapid production with good yields. cam.ac.ukresearchgate.net This approach is directly applicable to the scalable synthesis of the cyclobutanone core. Moreover, flow chemistry is well-suited for fluorination reactions, which can involve hazardous reagents. A continuous flow process for synthesizing 4-fluoropyrazole derivatives using fluorine gas has been reported, highlighting the potential for safer and more efficient direct fluorination. tib.eu

The integration of these steps into a "telescoped" flow synthesis, where the output of one reactor flows directly into the next, could enable the automated production of this compound from simple precursors without isolating intermediates. rsc.org This approach not only enhances efficiency and safety but also facilitates rapid library synthesis for screening and optimization purposes. nih.gov

Further Investigation of Biocatalytic Pathways for Fluorination and Cyclobutanone Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. numberanalytics.com The use of enzymes for C-F bond formation and for the construction of carbocyclic rings is a rapidly advancing field of research. nih.govnumberanalytics.com

The discovery of fluorinase enzymes, which naturally catalyze the formation of a C-F bond, has opened the door to enzymatic fluorination under mild, aqueous conditions. numberanalytics.comnih.gov While their natural substrate is S-adenosylmethionine, directed evolution and protein engineering are being used to expand their substrate scope and enhance their performance for non-natural targets. numberanalytics.comchemrxiv.org This could lead to biocatalysts capable of directly and stereoselectively fluorinating a cyclobutanone precursor.

In parallel, enzymes are being developed for the construction of strained ring systems. Engineered hemeproteins, for instance, can catalyze the formation of highly strained bicyclobutanes and cyclopropenes. nih.gov Aldolase enzymes have also been engineered to perform aldol (B89426) reactions with fluorinated donors, providing an atom-economical route to secondary and tertiary fluorides. nih.gov A future research goal is to combine these capabilities, either through multi-enzyme cascade reactions or by engineering a single enzyme to perform both fluorination and ring formation, to create a fully biocatalytic pathway to chiral fluorinated cyclobutanones. nih.gov

Design of Advanced Mechanistic Probes Utilizing Fluorinated Cyclobutanones

Fluorinated molecules serve as powerful tools for studying biological systems and reaction mechanisms. The fluorine atom's unique properties—its high electronegativity, small size, and the strength of the C-F bond—make it an excellent probe. The ¹⁹F nucleus is NMR-active (spin ½) with 100% natural abundance and a wide chemical shift range, making it a sensitive reporter of the local chemical environment without the background noise seen in ¹H NMR.

The compound this compound and its derivatives are ideal candidates for advanced mechanistic probes. The C-F bond can be used to study enzymatic binding pockets or to investigate the mechanism of catalytic transformations. For example, the incorporation of ¹⁸F, a positron-emitting isotope, allows for the use of Positron Emission Tomography (PET) in drug discovery and development. nih.gov

Furthermore, the combination of a strained ring and a C-F bond can be exploited to study reaction mechanisms involving C-C bond cleavage. nsf.gov The electronic effect of the fluoroethyl group can influence the rate and regioselectivity of ring-opening reactions, providing valuable insight into transition state geometries. nih.govrsc.org The design of specific isomers and isotopologues of fluorinated cyclobutanones will provide chemists and biochemists with a sophisticated toolkit for elucidating complex chemical and biological processes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| S-adenosylmethionine |

| 3-indanone-1-acetic acids |

| 4-fluoropyrazole |

| Cyclopentenones |

| 1-Indanones |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.